B1578724 Beta-Amyloid (36-46)

Beta-Amyloid (36-46)

Katalognummer: B1578724
Molekulargewicht: 1026.3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-Amyloid (36-46) is a useful research compound. Molecular weight is 1026.3. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (36-46) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (36-46) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neurotoxicity and Pathogenesis of Alzheimer's Disease

Aβ(36-46) is part of the larger Aβ peptide family, which is implicated in AD through the amyloid cascade hypothesis. This hypothesis posits that the accumulation of Aβ peptides leads to neurodegeneration. Aβ(36-46) has been shown to exhibit neurotoxic effects that can disrupt synaptic function and promote neuronal death. Research indicates that these shorter fragments may contribute to the early stages of AD by inducing inflammation and oxidative stress in neuronal cells .

Impact on Blood-Brain Barrier Integrity

Recent studies have demonstrated that Aβ(36-46) can impair the integrity of the blood-brain barrier (BBB). The BBB is crucial for maintaining brain homeostasis, and its dysfunction is a hallmark of AD. Evidence suggests that Aβ peptides can alter BBB permeability, leading to increased inflammation and exacerbation of neurodegenerative processes . The interaction between Aβ(36-46) and various receptors on endothelial cells may trigger signaling pathways that compromise BBB integrity, facilitating further Aβ accumulation in the brain .

Biomarkers for Alzheimer's Disease

Aβ(36-46) and other Aβ fragments are being investigated as potential biomarkers for AD. Their presence in cerebrospinal fluid (CSF) and plasma may provide insights into disease progression and response to therapies. Studies have shown that specific ratios of Aβ peptides correlate with cognitive decline, making them valuable for early diagnosis . Furthermore, advancements in ultra-sensitive immunoassays allow for the detection of low concentrations of these peptides, enhancing their utility as biomarkers .

Therapeutic Applications

The therapeutic potential of targeting Aβ(36-46) is being explored through various strategies:

  • Monoclonal Antibodies: Recent developments include monoclonal antibodies designed to target aggregated forms of Aβ, including fragments like Aβ(36-46). Drugs such as lecanemab and donanemab have shown promise in clinical trials by reducing amyloid plaque burden and improving cognitive function in early AD patients .
  • Small Molecule Inhibitors: Research into small molecules that can inhibit the aggregation of Aβ peptides or enhance their clearance from the brain is ongoing. These compounds may help mitigate the toxic effects associated with Aβ accumulation .
  • Neuroprotective Strategies: Some studies suggest that low concentrations of certain Aβ fragments may exert neuroprotective effects by promoting synaptic plasticity and neurogenesis. Understanding these dual roles could lead to innovative therapeutic approaches that harness the beneficial properties of Aβ while minimizing its toxic effects .

Case Studies and Experimental Findings

Numerous studies have documented the effects of Aβ(36-46) on neuronal health:

StudyFindings
Tcw et al. (2021)Demonstrated that Aβ accumulation correlates with BBB dysfunction in AD models .
Nature Review (2023)Highlighted successful clinical outcomes using monoclonal antibodies targeting Aβ aggregates, including fragments like Aβ(36-46) .
PMC Article (2014)Discussed how specific receptor interactions with Aβ contribute to inflammatory responses in AD pathology .

These findings underscore the significance of understanding both the pathological roles and potential therapeutic avenues involving Aβ(36-46).

Eigenschaften

Molekulargewicht

1026.3

Sequenz

VGGVVIATVIV

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.